N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide is an organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a cyano group, a cyclopenta[b]thiophene ring, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyano-substituted cyclopentadiene with a thiophene derivative can yield the desired cyclopenta[b]thiophene ring system. Subsequent reactions with naphthoyl chloride in the presence of a base such as triethylamine can lead to the formation of the naphthamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The cyano group and the aromatic rings can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways and targets depend on the specific application and require further investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide
- N-(3-cyano-2-thienyl)-2-naphthamide
- 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide
Uniqueness
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-naphthamide is unique due to its specific combination of a cyano group, a cyclopenta[b]thiophene ring, and a naphthamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c20-11-16-15-6-3-7-17(15)23-19(16)21-18(22)14-9-8-12-4-1-2-5-13(12)10-14/h1-2,4-5,8-10H,3,6-7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGJOCCCXVEBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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